molecular formula C3H7BrOS B2594033 1-Bromo-2-methanesulfinylethane CAS No. 1081554-53-1

1-Bromo-2-methanesulfinylethane

Cat. No.: B2594033
CAS No.: 1081554-53-1
M. Wt: 171.05
InChI Key: YIXKGNQEGITUGN-UHFFFAOYSA-N
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Description

1-Bromo-2-methanesulfinylethane is an organic compound with the molecular formula C₃H₇BrOS It is a brominated sulfoxide, which means it contains both a bromine atom and a sulfinyl group (SO)

Scientific Research Applications

1-Bromo-2-methanesulfinylethane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfoxides and sulfides.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data and hazards associated with 1-Bromo-2-methylsulfinylethane are not specified in the sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methanesulfinylethane can be synthesized through several methods. One common approach involves the bromination of 2-methanesulfinylethane. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methanesulfinylethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).

    Oxidation Reactions: The sulfinyl group can be further oxidized to a sulfone (SO₂) using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction Reactions: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines (RNH₂) in polar solvents.

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

    Substitution: Formation of 2-methanesulfinylethanol or 2-methanesulfinylethylamine.

    Oxidation: Formation of 1-bromo-2-methanesulfonylethane.

    Reduction: Formation of 1-bromo-2-methanesulfanylethane.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methanesulfinylethane involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The sulfinyl group can participate in redox reactions, altering the oxidation state of sulfur and influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methanesulfanylethane: Lacks the sulfinyl group, making it less reactive in oxidation reactions.

    2-Bromoethyl methyl sulfoxide: Similar structure but with the bromine atom on a different carbon, affecting its reactivity and applications.

    1-Chloro-2-methanesulfinylethane:

Uniqueness

1-Bromo-2-methanesulfinylethane is unique due to the presence of both a bromine atom and a sulfinyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-methylsulfinylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrOS/c1-6(5)3-2-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXKGNQEGITUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081554-53-1
Record name 1-bromo-2-methanesulfinylethane
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